Cas no 2649061-40-3 (4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene)

4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
- 2649061-40-3
- EN300-1866707
-
- Inchi: 1S/C11H10N2O3/c1-8-6-9(2-3-10(8)13(15)16)11(4-5-11)12-7-14/h2-3,6H,4-5H2,1H3
- InChI Key: OHSHIBSWXYJNRE-UHFFFAOYSA-N
- SMILES: O=C=NC1(C2C=CC(=C(C)C=2)[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 218.06914219g/mol
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.2Ų
- XLogP3: 3.2
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866707-0.05g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 0.05g |
$851.0 | 2023-09-18 | ||
Enamine | EN300-1866707-2.5g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 2.5g |
$1988.0 | 2023-09-18 | ||
Enamine | EN300-1866707-5.0g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1866707-5g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1866707-1.0g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 1g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1866707-0.1g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 0.1g |
$892.0 | 2023-09-18 | ||
Enamine | EN300-1866707-10.0g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1866707-0.5g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 0.5g |
$974.0 | 2023-09-18 | ||
Enamine | EN300-1866707-1g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 1g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1866707-0.25g |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene |
2649061-40-3 | 0.25g |
$933.0 | 2023-09-18 |
4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene Related Literature
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
Additional information on 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
Professional Introduction to Compound with CAS No. 2649061-40-3 and Product Name: 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene
The compound with the CAS number 2649061-40-3 and the product name 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various scientific domains.
At the core of this compound's structure lies the isocyanate functional group attached to a cyclopropyl ring, which is further linked to a nitro-substituted benzene ring. The presence of these distinct chemical moieties imparts unique reactivity and potential biological activity. The isocyanate group is particularly noteworthy, as it serves as a versatile handle for further chemical modifications, enabling the synthesis of complex polymers and bioactive molecules.
Recent research has highlighted the utility of 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene in the development of novel therapeutic agents. The combination of the nitro group and the isocyanate moiety suggests potential applications in drug design, particularly in modulating enzyme activity and interacting with biological targets. Studies have indicated that such compounds may exhibit properties conducive to antimicrobial and anti-inflammatory applications, making them promising candidates for further investigation.
The cyclopropyl ring in this compound adds an additional layer of complexity, influencing both its electronic properties and its interaction with biological systems. Cyclopropane derivatives are known for their unique stability and reactivity, often serving as key structural elements in pharmacologically active compounds. The integration of this motif into the benzene core of 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene enhances its potential as a scaffold for drug discovery.
In terms of synthetic chemistry, the preparation of 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene involves sophisticated methodologies that require precise control over reaction conditions. The introduction of the isocyanate group necessitates careful handling to prevent unwanted side reactions, such as polymerization or decomposition. Advances in synthetic techniques have enabled researchers to achieve higher yields and purities, facilitating more extensive exploration of its properties.
The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential therapeutic benefits. The nitro group, while traditionally associated with explosive compounds, plays a crucial role in medicinal chemistry as a pharmacophore. Its ability to influence electronic distribution and metabolic stability makes it valuable in designing molecules with enhanced bioavailability and target specificity.
Moreover, the structural motif present in 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene aligns well with current trends in drug development, which increasingly emphasize targeted therapies and personalized medicine. By leveraging the unique properties of this compound, researchers aim to develop treatments that are more effective and have fewer side effects compared to traditional therapies.
From a chemical biology perspective, understanding the interactions between this compound and biological targets is crucial for unlocking its full potential. Computational modeling and experimental techniques are being employed to elucidate how the isocyanate group, cyclopropyl ring, and nitro-substituent influence binding affinity and efficacy. These studies not only contribute to our fundamental understanding of molecular recognition but also guide the design of next-generation drugs.
The environmental impact of synthesizing and using such compounds is also a consideration in modern research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. By optimizing processes for producing 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene, scientists aim to align their work with sustainable practices without compromising on yield or quality.
In conclusion, the compound with CAS No. 2649061-40-3, specifically named as 4-(1-isocyanatocyclopropyl)-2-methyl-1-nitrobenzene, represents a fascinating subject of study with significant implications for both chemistry and medicine. Its unique structural features offer opportunities for innovation in drug discovery, while ongoing research continues to uncover new possibilities for its application. As our understanding deepens, so too does the potential for this compound to contribute to advancements in human health.
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